5-Chloro-3,4-dihydro-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6581-49-3 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7ClO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |
InChI Key |
JEMCFUFHXLLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)Cl |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 5 Chloro 3,4 Dihydro 2h Pyran and Its Analogs
Electrophilic and Nucleophilic Reactivity Centers
5-Chloro-3,4-dihydro-2H-pyran possesses distinct electrophilic and nucleophilic centers that dictate its reactivity. The carbon-carbon double bond is electron-rich, making it susceptible to attack by electrophiles. dalalinstitute.com Conversely, the carbon atom attached to the chlorine atom is electrophilic due to the electron-withdrawing nature of the halogen. This allows for nucleophilic substitution reactions to occur at this position.
The oxygen atom in the dihydropyran ring, with its lone pairs of electrons, can also exhibit nucleophilic character, particularly in the presence of strong acids. The interplay between these reactive sites allows for a diverse range of chemical transformations.
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a key reaction pathway for dihydropyran systems, particularly those with electron-withdrawing groups. rsc.orgchim.it While this compound itself is not a typical Michael acceptor, its derivatives, such as 5-acyl-3,4-dihydro-2H-pyrans, readily undergo conjugate addition with various nucleophiles. chim.it
These reactions involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. A variety of nucleophiles, including enolates, amines, and organometallic reagents, can be employed in these transformations, leading to the formation of highly functionalized tetrahydropyran (B127337) derivatives. rsc.orgchim.it The regioselectivity of the addition is governed by the electronic properties of the substituents on the dihydropyran ring.
Intramolecular Cyclizations and Rearrangements
Dihydropyran derivatives are valuable precursors for the synthesis of various cyclic and bicyclic compounds through intramolecular cyclizations and rearrangements. mdpi.com These reactions are often promoted by acid or metal catalysts and can proceed through various mechanisms, including Prins-type cyclizations and domino reactions. mdpi.comorganic-chemistry.org
For instance, the intramolecular reaction of a dihydropyran bearing a suitably positioned nucleophilic group can lead to the formation of fused or bridged ring systems. The stereochemical outcome of these cyclizations can often be controlled by the reaction conditions and the nature of the substrate. nih.gov
Rearrangement reactions of dihydropyrans can also be induced under thermal or catalytic conditions, leading to the formation of isomeric structures. These rearrangements can involve ring-opening and ring-closing sequences, providing access to a diverse range of heterocyclic frameworks.
Reactivity with Organometallic Reagents (e.g., Grignard Reagents)
This compound and its analogs exhibit diverse reactivity towards organometallic reagents, such as Grignard reagents. The reaction of 2-halotetrahydropyrans with Grignard reagents can lead to the formation of 2-alkyltetrahydropyrans. sigmaaldrich.com
In the case of 5-acyl-3,4-dihydro-2H-pyrans, the reaction with Grignard reagents can result in either 1,2-addition to the carbonyl group or 1,4-conjugate addition, depending on the reaction conditions and the nature of the Grignard reagent. chim.it For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with phenyl- and methylmagnesium bromides has been reported to yield acyclic products, while reaction with benzylmagnesium bromide can lead to 1,4-addition products. chim.it
Mechanism of Halogenation and Halogen Exchange Reactions
The halogenation of 3,4-dihydro-2H-pyran proceeds via an electrophilic addition mechanism. The reaction of dihydropyran with halogens like chlorine or bromine results in the formation of 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is generally more reactive, which allows for subsequent synthetic manipulations. sigmaaldrich.com
Halogen exchange reactions can also be performed on halo-substituted dihydropyrans. google.comgoogle.com These reactions typically involve the treatment of a chloro- or bromo-substituted dihydropyran with a source of another halogen, such as a metal fluoride, to produce the corresponding fluoro-substituted derivative. google.com The efficiency of these exchange reactions can be influenced by factors such as the solvent, temperature, and the presence of catalysts. google.comgoogle.com
The addition of sulfenyl chlorides to 3,4-dihydro-2H-pyran has been studied to understand the reaction mechanism and the nature of the intermediates involved. The reaction of ethanesulfenyl chloride with 3,4-dihydro-2H-pyran at low temperatures provides evidence for the formation of a cyclic episulfonium ion intermediate. cdnsciencepub.com This intermediate is then attacked by the chloride ion to give the final product.
In other reactions involving dihydropyrans, particularly those involving electrophilic activation, the formation of oxocarbenium ions as key intermediates has been proposed. nih.govchemrxiv.orgnih.govrsc.org These highly reactive species can be trapped by various nucleophiles, leading to the formation of a wide range of substituted tetrahydropyran derivatives. nih.govnih.govrsc.org The stability and reactivity of these oxocarbenium ions are influenced by the substituents on the pyran ring. nih.gov
The stereochemistry of addition reactions to the double bond of 3,4-dihydro-2H-pyran and its analogs is a crucial aspect of their reactivity. The addition of halogens and sulfenyl chlorides often proceeds with high stereoselectivity, leading predominantly to the formation of trans products. cdnsciencepub.com This is consistent with an anti-addition mechanism involving a cyclic intermediate, such as a halonium or episulfonium ion. dalalinstitute.comcdnsciencepub.com The attack of the nucleophile then occurs from the face opposite to the cyclic intermediate, resulting in the observed trans stereochemistry.
However, the formation of cis isomers is also possible, and the ratio of trans to cis products can be influenced by the reaction conditions and the specific reactants involved. cdnsciencepub.com For instance, the reaction of ethyl mercaptan with this compound in the presence of sulfur dioxide yields a mixture of cis and trans isomers of 3-chloro-2-ethylthiotetrahydropyran. cdnsciencepub.com
In intramolecular cyclizations, the stereochemical outcome is often dictated by the preferred conformation of the transition state, which can lead to the selective formation of either cis or trans fused ring systems. nih.gov
Interactive Data Tables
Table 1: Reactivity of 5-Acyl-3,4-dihydro-2H-pyran with Nucleophiles
| Reactant | Nucleophile | Product Type | Reference |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Phenylmagnesium bromide | Acyclic product | chim.it |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Methylmagnesium bromide | Acyclic product | chim.it |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Benzylmagnesium bromide | 1,4-Addition product | chim.it |
| 5-Acyl-3,4-dihydro-2H-pyran | Enolates | Michael adduct | chim.it |
Table 2: Stereochemical Outcome of Addition Reactions to Dihydropyrans
| Reactant | Reagent | Major Product Isomer | Reference |
| 3,4-Dihydro-2H-pyran | Ethanesulfenyl chloride | trans-2-Chloro-3-ethylthiotetrahydropyran | cdnsciencepub.com |
| This compound | Ethyl mercaptan/SO2 | Mixture of cis and trans isomers | cdnsciencepub.com |
| 3,4-Dihydro-2H-pyran | Chlorine | trans-2,3-Dichlorotetrahydropyran | sigmaaldrich.com |
| 3,4-Dihydro-2H-pyran | Bromine | trans-2,3-Dibromotetrahydropyran | sigmaaldrich.com |
Derivatization and Functionalization Strategies of the Dihydropyran Scaffold
Introduction of Hydroxyl and Carbonyl Functionalities
The introduction of oxygen-containing functional groups, such as hydroxyl and carbonyl moieties, is a fundamental strategy in modifying the dihydropyran scaffold. These groups can serve as intermediates for further synthetic manipulations or be key features in the target molecule.
β-Carbonyl-substituted dihydropyrans are stable compounds that exhibit significant reactivity. chim.it The presence of both an electron-donating ether oxygen and an electron-withdrawing carbonyl group creates a "push-pull" system, making them excellent Michael acceptors. chim.it This reactivity allows them to react with various nucleophiles to form 1,2- and 1,4-addition products, which can be further transformed. chim.it For example, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans react with organometallic reagents like Grignard reagents (e.g., phenyl- and methylmagnesium bromides) to yield addition products. chim.it
Another approach to introduce hydroxyl groups is the carbonyl ene reaction of 2-methylenetetrahydropyrans, which, under mild conditions, provides β-hydroxydihydropyrans in very good yields. organic-chemistry.org Although this starts from an exocyclic double bond, it demonstrates a pathway to hydroxyl-functionalized dihydropyran systems. The hydroxyl group at the olefin position, in particular, has a significant impact on the chemical properties of the molecule, indicating that the enol structure is a key factor in its reactivity. nih.gov
Functionalization via Olefinic Bond Transformations
The endocyclic double bond in 5-Chloro-3,4-dihydro-2H-pyran is a prime site for functionalization. Standard alkene reactions can be applied to introduce a variety of substituents and create stereochemically rich structures.
Epoxidation of the dihydropyran double bond can be achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. chadsprep.comyoutube.com This reaction proceeds via a concerted, single-step mechanism to form an epoxide ring across the double bond. chadsprep.com The resulting epoxide is a valuable intermediate, as its strained three-membered ring can be opened by various nucleophiles, leading to trans-disubstituted products. youtube.comlibretexts.org
The olefinic bond can be converted into a vicinal diol through dihydroxylation, which can be performed with either syn or anti stereochemistry. libretexts.org
Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the double bond. chadsprep.com This is typically a two-step process that begins with the epoxidation of the alkene, as described above. The subsequent step is an acid-catalyzed ring-opening of the epoxide intermediate with water acting as the nucleophile. chadsprep.comyoutube.comlibretexts.org The backside attack by the water molecule dictates the anti stereochemistry of the final diol product. chadsprep.com
Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond. libretexts.org This is commonly achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). youtube.comlibretexts.org The reaction with OsO₄ is a concerted process that proceeds through a cyclic osmate ester intermediate, ensuring the syn addition. libretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant. libretexts.org
Halogens such as chlorine (Cl₂) and bromine (Br₂) can add across the double bond of the dihydropyran ring. sigmaaldrich.com This reaction yields the corresponding 2,3-dihalo-tetrahydropyran derivatives. In these products, the halogen atom at the 2-position (adjacent to the ring oxygen) is notably more reactive than the one at the 3-position. This difference in reactivity allows for selective substitution reactions, making it possible to synthesize various 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com
| Reaction Type | Typical Reagents | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA, RCO3H | Epoxide | Syn-addition of oxygen atom |
| Anti-Dihydroxylation | 1. RCO3H 2. H3O+ | Vicinal Diol | Anti-addition of two -OH groups |
| Syn-Dihydroxylation | 1. OsO4 (cat.), NMO 2. NaHSO3 / H2O | Vicinal Diol | Syn-addition of two -OH groups |
| Halogenation | Br2 or Cl2 | 2,3-Dihalotetrahydropyran | Anti-addition of two halogen atoms |
Transformations to Multi-Substituted Ring Systems
The dihydropyran scaffold serves as a template for the synthesis of more complex, multi-substituted heterocyclic systems. nih.gov Efficient, diastereoselective methods have been developed to create functionalized 3,4-dihydro-2H-pyrans. For instance, a reaction between 4-oxoalkane-1,1,2,2-tetracarbonitriles and various aldehydes in an acidic medium yields highly functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org This approach allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran ring. beilstein-journals.org Such methods are valuable for building libraries of complex molecules with potential biological activity. nih.gov
Derivatization of Cross-Coupling Products
The vinyl chloride functionality in this compound is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. acs.org These reactions allow for the formation of a new carbon-carbon bond at the C-5 position, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Once the cross-coupling reaction is complete, the newly introduced substituent can itself be a site for further derivatization. This two-stage strategy—cross-coupling followed by functionalization of the coupled product—dramatically expands the range of accessible dihydropyran derivatives. A titanocene-catalyzed reductive domino reaction, for example, can lead to gem-difluorobishomoallylic alcohols, which can then be derivatized in a single step to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org This highlights the utility of derivatizing the products of initial coupling reactions to access novel and complex molecular architectures. organic-chemistry.org
Applications of 5 Chloro 3,4 Dihydro 2h Pyran As a Synthetic Intermediate
Synthesis of Related Heterocyclic Compounds
Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant interest from chemists due to their wide range of biological activities, making them important in pharmaceutical and agrochemical research. The synthesis of these scaffolds is most commonly achieved through one-pot, multi-component reactions (MCRs) that efficiently combine several simple molecules.
A prevalent and well-documented method for synthesizing pyrano[2,3-c]pyrazole derivatives involves a four-component condensation reaction. geoscienceworld.org This reaction typically utilizes precursors such as an aromatic aldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate. researchgate.net The process consists of a sequence of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization, to form the final fused-ring system. researchgate.netnih.gov
Numerous catalytic systems have been developed to facilitate this synthesis, often focusing on green chemistry principles like the use of recyclable catalysts, aqueous media, or solvent-free conditions. These catalysts enhance reaction rates and yields, making the process more efficient and environmentally friendly.
Table 1: Selected Catalytic Systems for the Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Catalyst | Precursors | Reaction Conditions | Key Advantages |
| Na₂CaP₂O₇ | Aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile | Ethanol, Recrystallization | Catalyst prepared via a simple procedure. geoscienceworld.org |
| Nano-Fe₃O₄ | Ethyl acetoacetate, phenylhydrazine, malononitrile, aryl aldehyde | Water, Reflux | Optimal conditions achieved in 60 mins with 1% (w/w) catalyst. researchgate.net |
| DABCO | Ethylacetoacetate, hydrazine hydrate, malononitrile, various aldehydes | Aqueous medium | High yield, simple procedure, environmentally friendly. |
| [l]benzopyrano[4',3'-e]pyrazolo[3,4-b]pyridines | 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde, 4-chromanone (B43037) | Ethanol/piperidine (B6355638), Reflux | Provides a direct route via Friedlander condensation. tandfonline.com |
This table presents a selection of catalytic methods for the synthesis of pyrano[2,3-c]pyrazoles, highlighting the diversity of approaches used to construct this heterocyclic core.
Benzopyrano[4',3'-e]pyrazolo[3,4-b]pyridines
The synthesis of the complex heterocyclic system researchgate.netbenzopyrano[4',3'-e]pyrazolo[3,4-b]pyridines has been successfully achieved through a concise synthetic route. tandfonline.com These compounds are of interest due to the known pharmacological activities of related pyrazole-fused heterocycles. tandfonline.com
One established method for their preparation is the Friedlander condensation. tandfonline.com This reaction involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde with an appropriate active methylene (B1212753) compound, specifically 4-chromanone, in the presence of a catalytic amount of piperidine in refluxing ethanol. tandfonline.com This approach directly yields the target fused-ring system. tandfonline.com
An alternative, two-step route has also been reported. This method begins with the base-catalyzed Claisen-Schmidt condensation of 4-chromanone with 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde to form an intermediate chalcone. These isolated intermediates are then cyclized to the final researchgate.netbenzopyrano[4',3'-e]pyrazolo[3,4-b]pyridines by refluxing them in acetic acid with a catalytic amount of hydrochloric acid. tandfonline.com
Table 2: Synthesis of researchgate.netbenzopyrano[4',3'-e]pyrazolo[3,4-b]pyridine Derivatives
| R¹ (at position 1) | R² (at position 3) | Product | Yield (%) | Melting Point (°C) |
| Ph | H | 7a | 70 | 258-260 |
| Ph | Me | 7b | 72 | 224-226 |
| Ph | Et | 7c | 65 | 198-200 |
| Ph | Ph | 7d | 75 | 238-240 |
| Ph | 4-Cl-Ph | 7e | 78 | 278-280 |
| Ph | 4-MeO-Ph | 7f | 74 | 242-244 |
Source: Adapted from Sabitha et al. tandfonline.com This table details the yields and melting points for a series of synthesized researchgate.netbenzopyrano[4',3'-e]pyrazolo[3,4-b]pyridines.
Development of Crop Protection Agents (e.g., Herbicides)
Derivatives based on pyrazole (B372694) and pyran rings are actively investigated for their potential use in agriculture as crop protection agents. Specifically, various pyrazole-containing compounds have demonstrated significant herbicidal activity against a range of common weeds.
Similarly, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and found to possess potential herbicidal activity. nih.gov Preliminary bioassays indicated that these compounds were effective against the root growth of both rape and barnyard grass. nih.gov This research highlights the utility of the pyrazole scaffold as a core structure for the development of new herbicides.
Table 3: Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives
| Compound | Weed Species | Inhibition (%) at 150 g a.i./hm² |
| 6a | Digitaria sanguinalis | 50-60% |
| 6a | Abutilon theophrasti | 50-60% |
| 6a | Eclipta prostrata | 50-60% |
| 6c | Digitaria sanguinalis | 50-60% |
| 6c | Abutilon theophrasti | 50-60% |
| 6c | Eclipta prostrata | 50-60% |
Applications in Polymer Industries
The parent compound, 3,4-Dihydro-2H-pyran (DHP), demonstrates significant utility in the field of polymer science, particularly in the creation of advanced nanocomposite materials. researchgate.net DHP can be copolymerized with other monomers, such as maleic anhydride (B1165640) (MA), to form functional polymers with specific properties. researchgate.nettandfonline.com
One notable application is the synthesis of poly(3,4-Dihydro-2H-pyran-alt-maleic anhydride), or poly(DHP-alt-MA). researchgate.net This copolymer has been used to create polymer/clay nanocomposites. tandfonline.com The process involves the interlamellar complex-radical copolymerization of DHP and MA in the presence of bentonite (B74815) clay that has been surface-modified with various long-chain alkyl ammonium (B1175870) salts (e.g., with C14, C16, and C18 alkyl chains). geoscienceworld.orgresearchgate.net This modification transforms the clay from hydrophilic to hydrophobic, facilitating its integration into the polymer matrix. geoscienceworld.org
The resulting nanocomposites are characterized using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) to confirm the structure and dispersion of the clay layers within the polymer. tandfonline.com Studies have shown that the incorporation of these organoclays significantly improves the viscoelastic properties of the material, with the greatest storage modulus observed in nanocomposites modified with C18 alkyl groups. geoscienceworld.org While thermal stability is not always significantly improved, the nanocomposites exhibit a distinct multi-step degradation process compared to the pristine copolymer. geoscienceworld.org
Table 4: Components for Synthesis of DHP-Containing Polymer Nanocomposites
| Monomer 1 | Monomer 2 | Polymer | Nanoclay Modifier | Application |
| 3,4-Dihydro-2H-pyran (DHP) | Maleic Anhydride (MA) | poly(DHP-alt-MA) | Alkyl ammonium salts (C14, C16, C18) | Synthesis of polymer/clay nanocomposites with enhanced viscoelastic properties. geoscienceworld.orgresearchgate.net |
| 3,4-Dihydro-2H-pyran (DHP) | Maleic Anhydride (MA), Vinyl Acetate (VA) | poly(DHP-co-MA-co-VA) | Alkyl ammonium salts (C14, C16, C18) | Investigation of thermal and dynamic mechanical properties of terpolymer nanocomposites. geoscienceworld.orgresearchgate.net |
This table outlines the key components used in the synthesis of advanced polymer nanocomposites based on 3,4-Dihydro-2H-pyran.
Mechanistic and Computational Investigations of Dihydropyran Systems
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
DFT calculations allow for the detailed examination of electron distribution and energy changes throughout a reaction, offering a molecular-level understanding that complements experimental observations.
Theoretical studies have been conducted on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds. mdpi.com DFT calculations were employed to elucidate the mechanisms leading to different products under various acidic conditions. mdpi.com For instance, using a p-toluenesulfonic acid catalyst in the presence of an aromatic compound like benzene, the reaction mechanism was computationally explored. mdpi.com
The calculations revealed that the reaction pathway and resulting products are highly dependent on the reaction conditions. mdpi.com In trifluoroacetic acid at ambient temperature, the reaction is proposed to proceed through a 4-cation intermediate, leading to the formation of substituted dihydropyran products. mdpi.com This pathway highlights how the catalyst and conditions can steer the reaction towards specific outcomes. mdpi.com These computational models are crucial for understanding the reactivity of halogenated dihydropyrans and for designing synthetic routes to novel fluorine-containing heterocyclic systems. mdpi.com
Pyrylium (B1242799) ions are key intermediates in many reactions involving dihydropyrans, particularly under acidic conditions. DFT calculations have been instrumental in understanding their formation and subsequent reactivity. mdpi.comunjani.ac.id In the acid-catalyzed reaction of certain dihydropyrans, a thermodynamically controlled pathway involving a pyrylium intermediate was identified. mdpi.com The calculations suggested that in refluxing trifluoroacetic acid, the dihydropyran converts to a pyrylium ion, which is then attacked by an aromatic compound to selectively form butadiene derivatives. mdpi.com
Further DFT studies on the synthesis of pyridine (B92270) from pyrylium salts have analyzed the thermodynamic landscape of the reaction. unjani.ac.id These studies evaluate the molecular structure, energies, and properties of each species along the reaction pathway, including the initial nucleophilic attack on the pyrylium ring, the ring-opening to form an intermediate, and the subsequent cyclization and dehydration to form the pyridine product. unjani.ac.id Such computational analyses affirm the pivotal role of pyrylium ions as versatile synthons. researchgate.net
Kinetic and Thermodynamic Parameter Analysis of Reactions
Analyzing the kinetic and thermodynamic parameters of reactions provides quantitative data on reaction rates, feasibility, and energy barriers.
The thermal decomposition of various dihydropyran compounds has been a subject of extensive experimental and computational investigation. mdpi.comrsc.org These reactions are generally found to be unimolecular, homogeneous, and kinetically first-order processes. rsc.orgresearchgate.net A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives calculated key kinetic and thermodynamic parameters over a temperature range of 584 to 633 K using the PBE0/6-311+G(d,p) level of theory. mdpi.com
The findings revealed that the presence of methyl substituents on the dihydropyran ring lowers the activation free energy (ΔG≠), thereby favoring thermal decomposition. mdpi.com For example, the activation free energy decreases from 196 kJ·mol⁻¹ for the parent 3,6-dihydro-2H-pyran (DHP) to 190 kJ·mol⁻¹ for 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 183 kJ·mol⁻¹ for 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) at 600 K. mdpi.com This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com
| Compound | Activation Enthalpy (ΔH≠) (kJ·mol⁻¹) | Activation Entropy (ΔS≠) (J·mol⁻¹·K⁻¹) | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Reaction Free Energy (ΔGreaction) (kJ·mol⁻¹) |
|---|---|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 202 | 10.0 | 196 | 5.2 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 197 | 11.3 | 190 | 8.5 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 191 | 13.1 | 183 | -33.8 |
Elucidation of Reaction Pathways and Transition States
Understanding the precise pathway a reaction follows, including the high-energy transition states it must pass through, is fundamental to controlling chemical processes. Computational studies have mapped out the energy profiles for dihydropyran reactions in great detail. For the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives, the reaction is believed to proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net
Despite the reactions being concerted, analyses indicate that the activated complex is highly asymmetric and possesses some polar character. rsc.org In this transition state, the cleavage of the O1-C6 bond is more advanced than the breaking of the C2-C3 bond. rsc.org DFT calculations support this model, illustrating the energy profile from reactant to transition state to the final products (e.g., formaldehyde (B43269) and buta-1,3-diene for the parent compound). mdpi.comrsc.org The energy barrier for decomposition is influenced by substituents, with methyl groups at positions 2 and 6 having a notable effect on stabilizing the activated complex and lowering the activation energy. mdpi.com
Electron Transfer and Adsorption Phenomena (in corrosion inhibition context)
Derivatives of dihydropyran have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. research-nexus.netresearchgate.net The mechanism of inhibition is primarily based on the adsorption of the organic molecules onto the metal surface, a process that involves electron transfer. pnu.ac.irnih.gov
Organic inhibitors containing heteroatoms with lone pairs of electrons, such as the oxygen atom in the pyran ring, are effective because they can donate these electrons to the vacant d-orbitals of the metal atoms. pnu.ac.ir This interaction can lead to the formation of a protective film on the metal surface through either chemical adsorption (chemisorption), involving covalent or coordinate bond formation, or physical adsorption (physisorption), based on electrostatic interactions. pnu.ac.irnih.gov The adsorption process disrupts the normal electrochemical reactions of corrosion. nih.gov
Studies on pyran derivatives confirm that their adsorption often adheres to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. research-nexus.netresearchgate.net The efficiency of inhibition increases with the concentration of the inhibitor. research-nexus.net DFT calculations are also used in this field to correlate the electronic properties of the inhibitor molecule (such as the energy of the Highest Occupied Molecular Orbital, EHOMO) with its inhibition performance, providing a theoretical basis for designing more effective corrosion inhibitors. researchgate.netimist.ma
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Not specified, max value | 91.2 | research-nexus.net |
| 2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Not specified, max value | 85.8 | research-nexus.net |
| 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) | 300 ppm | 96.1 | researchgate.net |
| 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ACPC) | 300 ppm | 94.6 | researchgate.net |
Advanced Spectroscopic Characterization in Research of 5 Chloro 3,4 Dihydro 2h Pyran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis of Reaction Mixtures and Products
Proton NMR (¹H NMR) is a powerful tool for monitoring the progress of reactions that form or utilize 5-Chloro-3,4-dihydro-2H-pyran and for characterizing the resulting products. In a typical reaction mixture, the disappearance of reactant signals and the appearance of product signals can be tracked to determine reaction completion.
For the parent compound, 3,4-dihydro-2H-pyran, the proton spectrum exhibits characteristic signals for the vinyl and aliphatic protons. chemicalbook.comnih.gov The introduction of a chlorine atom at the 5-position in this compound significantly influences the chemical shifts of nearby protons. The vinylic proton at C-6 would be expected to appear as a singlet in the olefinic region, shifted downfield due to the electronegativity of the adjacent chlorine. The protons on the saturated portion of the ring would also experience shifts based on their proximity to the chlorine atom.
Analysis of the crude product from a synthesis, such as the chlorination of 3,4-dihydro-2H-pyran, would allow for the assessment of product purity. The presence of signals corresponding to unreacted starting material or byproducts can be readily identified and quantified by integrating the respective peaks. For instance, in the synthesis of various dihydropyran derivatives, ¹H NMR is crucial for confirming the structure of the desired product and identifying any isomers or impurities. scirp.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~3.8 - 4.2 | t | Protons on carbon adjacent to the ether oxygen. |
| H-3 | ~1.9 - 2.2 | m | Aliphatic protons. |
| H-4 | ~2.3 - 2.6 | m | Aliphatic protons, may be shifted due to proximity to the double bond. |
| H-6 | ~6.5 - 7.0 | s | Vinylic proton, expected to be a singlet and downfield due to the adjacent chlorine atom. |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information on the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and insight into their chemical environment. For the parent 3,4-dihydro-2H-pyran, the chemical shifts are well-established. nih.gov
The introduction of a chlorine atom at C-5 has a pronounced effect on the ¹³C NMR spectrum. The C-5 carbon itself would be significantly shifted downfield due to the direct attachment of the electronegative chlorine atom. The adjacent carbons, C-4 and C-6, would also experience shifts, albeit to a lesser extent. These predictable shifts are instrumental in confirming the regiochemistry of substitution on the dihydropyran ring. In studies of various substituted pyran derivatives, ¹³C NMR, often in conjunction with 2D NMR techniques like HMQC and HMBC, allows for the unambiguous assignment of all carbon signals. mdpi.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | ~65 - 70 | Carbon adjacent to the ether oxygen. |
| C-3 | ~20 - 25 | Aliphatic carbon. |
| C-4 | ~25 - 30 | Aliphatic carbon. |
| C-5 | ~125 - 130 | Vinylic carbon bonded to chlorine, expected to be significantly downfield. |
| C-6 | ~140 - 145 | Vinylic carbon adjacent to the ether oxygen. |
In Situ NMR for Reaction Kinetics and Mechanistic Insight
While specific studies on this compound using in situ NMR are not widely reported, this technique offers significant potential for understanding its formation and reactivity. In situ NMR involves monitoring a reaction directly within the NMR spectrometer, allowing for the real-time observation of reactant consumption, product formation, and the detection of any transient intermediates.
By acquiring spectra at regular intervals, kinetic data can be extracted to determine reaction rates and orders. For example, the reaction of 3,4-dihydro-2H-pyran with a chlorinating agent could be monitored to understand the kinetics of the addition or substitution process. The detection of short-lived intermediates could provide crucial evidence for the reaction mechanism, helping to distinguish between different possible pathways.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. openstax.org
The fragmentation of this compound under electron ionization would likely proceed through several pathways common to cyclic ethers and halogenated compounds. nih.govnsf.govmiamioh.edu One major fragmentation route for dihydropyrans is a retro-Diels-Alder reaction, which would lead to the expulsion of a neutral molecule. Other likely fragmentations include the loss of a chlorine radical (M-35 and M-37) and the loss of hydrogen chloride (M-36 and M-38). Alpha-cleavage adjacent to the ether oxygen is also a common fragmentation pathway for ethers. scribd.com The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. uni-saarland.de
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 118/120 | [C₅H₇ClO]⁺ | Molecular ion (M⁺) |
| 83 | [C₅H₇O]⁺ | Loss of Cl radical |
| 82 | [C₅H₆O]⁺ | Loss of HCl |
| 68 | [C₄H₄O]⁺ | Retro-Diels-Alder reaction |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features: the vinyl ether moiety and the carbon-chlorine bond. libretexts.org
The vinyl ether group gives rise to several distinct absorptions. A C=C stretching vibration is expected in the region of 1640-1680 cm⁻¹. libretexts.org The =C-H stretching of the vinylic proton will appear above 3000 cm⁻¹. The asymmetric C-O-C stretching of the vinyl ether is also a key indicator, typically appearing around 1200-1240 cm⁻¹. oup.comquimicaorganica.org
The presence of the chlorine atom is indicated by the C-Cl stretching vibration. This absorption typically occurs in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. libretexts.orgorgchemboulder.com While this region can be complex, the presence of a band in this range is consistent with a chlorinated compound.
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alkene (=C-H) | Stretch | 3020 - 3100 |
| Alkane (C-H) | Stretch | 2850 - 2960 |
| Vinyl Ether (C=C) | Stretch | 1640 - 1680 |
| Vinyl Ether (=C-O-C) | Asymmetric Stretch | 1200 - 1240 |
| Alkyl Halide (C-Cl) | Stretch | 550 - 850 |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The current syntheses of 5-Chloro-3,4-dihydro-2H-pyran and its analogs, while effective, often rely on traditional methods that may not align with the modern principles of green chemistry. A significant future direction lies in the development of novel, more sustainable synthetic protocols.
Recent advancements in the synthesis of dihydropyran systems have highlighted the utility of catalytic methods, including the use of iron(III) chloride (FeCl₃) and bismuth(III) chloride (BiCl₃) in Prins-type cyclizations. nih.govuva.es These reactions offer a pathway to functionalized chlorodihydropyrans. acs.org The use of inexpensive and environmentally benign catalysts like FeCl₃ is a positive step. nih.govacs.org Future work should focus on optimizing these catalytic systems to improve efficiency, reduce catalyst loading, and expand the substrate scope under even milder conditions.
| Catalyst System | Reaction Type | Potential for Sustainability |
| FeCl₃ | Prins Cyclization | Inexpensive, low toxicity catalyst. nih.govacs.org |
| BiCl₃/TMSCl | Silyl-Prins Cyclization | Catalytic Lewis acid, high stereoselectivity. uva.es |
| Scandium triflate | Ketone to Vinyl Chloride | Catalytic, avoids toxic phosphorus reagents. organic-chemistry.orgfigshare.comnih.gov |
| Organocatalysts | Various | Metal-free, often biodegradable. acs.orgsemanticscholar.org |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the vinylic chloride moiety. While vinylic chlorides are known to be relatively unreactive in classical Sₙ2 nucleophilic substitution reactions due to steric hindrance and the partial double-bond character of the C-Cl bond, they are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions. libretexts.orgyoutube.comquora.com A major thrust of future research will be to systematically explore these transformations.
Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) reactions are powerful tools for C-C and C-N bond formation. wikipedia.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org Applying these methods to this compound would allow for the direct installation of aryl, heteroaryl, alkynyl, and amino groups at the 5-position of the dihydropyran ring. The development of robust and general protocols for these couplings will be a significant step forward.
Beyond cross-coupling, the reactivity of the dihydropyran ring itself warrants further investigation. The double bond can participate in various addition reactions, and the ether linkage can be cleaved under certain conditions. Understanding the interplay between the reactivity of the vinylic chloride and the dihydropyran ring will be crucial for designing complex, multi-step syntheses. For example, a documented reaction shows that this compound can react with ethyl mercaptan, demonstrating its susceptibility to certain nucleophiles under specific conditions. nih.gov Further exploration of such nucleophilic substitution reactions, potentially under new catalytic conditions, could unveil novel reactivity. researchgate.net
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst | 5-Aryl-3,4-dihydro-2H-pyran |
| Sonogashira Coupling | R-C≡CH / Pd/Cu catalyst | 5-Alkynyl-3,4-dihydro-2H-pyran |
| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | 5-Amino-3,4-dihydro-2H-pyran |
| Nucleophilic Substitution | Nu⁻ | 5-Substituted-3,4-dihydro-2H-pyran |
Rational Design of New Derivatization Pathways
The ability to functionalize the 5-position of the dihydropyran ring through cross-coupling reactions provides a clear strategy for the rational design of new derivatives. The chloro substituent serves as a versatile synthetic handle, allowing for the systematic introduction of a wide array of chemical functionalities.
Future research will focus on creating libraries of novel compounds based on the this compound scaffold. By varying the nature of the coupling partner in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, chemists can precisely tune the steric and electronic properties of the final molecules. For instance, coupling with different aryl boronic acids can introduce a range of substituted phenyl groups, which is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). nih.gov Similarly, the introduction of various alkynes via Sonogashira coupling can lead to compounds with interesting photophysical or biological properties. wikipedia.orglibretexts.org
The derivatization is not limited to the 5-position. Subsequent reactions on the dihydropyran ring or on the newly introduced functional groups can lead to even more complex and diverse structures. For example, a derivative synthesized via a Sonogashira coupling could undergo a subsequent click reaction, or an aryl group introduced via a Suzuki coupling could be further functionalized. This modular approach allows for the rapid generation of molecular diversity from a single, readily accessible starting material.
| Derivatization Strategy | Key Reaction | Introduced Functionality |
| Arylation | Suzuki-Miyaura Coupling | Phenyl, substituted phenyl, heteroaryl groups |
| Alkynylation | Sonogashira Coupling | Terminal and internal alkynes |
| Amination | Buchwald-Hartwig Amination | Primary, secondary, and heterocyclic amines |
| Further Functionalization | Various | Elaboration of the introduced groups or the pyran ring |
Applications in Unexplored Chemical and Biological Domains
A significant emerging trend is the exploration of the biological activities of this compound derivatives. There is evidence that chlorodihydropyrans possess antiproliferative activity, making them interesting candidates for cancer research. acs.org The incorporation of a chlorine atom into a molecule can often enhance its biological activity. nih.govmdpi.com Studies on other dihydropyran and pyran-based systems have revealed a wide range of pharmacological effects, including anticancer, antibacterial, and antiviral properties, further suggesting the potential of this compound class. nih.govnih.govhilarispublisher.comnih.govnih.gov Future work should involve the synthesis of diverse libraries of derivatives, as outlined in the previous section, followed by systematic screening for various biological targets. The development of compounds with potent and selective anticancer activity is a particularly promising avenue. researchgate.net
Beyond medicinal chemistry, the unique electronic properties of derivatives of this compound could lead to applications in materials science. The conjugated systems that can be created through Sonogashira and Suzuki couplings are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dihydropyran ring could serve as a novel, non-planar building block to influence the solid-state packing and electronic properties of these materials. Research in this area would involve the synthesis of extended π-systems based on the 5-substituted dihydropyran core and the characterization of their photophysical and electronic properties.
The versatility of the this compound scaffold also makes it a valuable intermediate for the total synthesis of complex natural products that contain a dihydropyran motif. organic-chemistry.orgmdpi.com The ability to introduce various substituents at a late stage in a synthesis can greatly increase the efficiency and flexibility of the synthetic route.
Q & A
Q. What are the recommended safe handling practices for 5-Chloro-3,4-dihydro-2H-pyran in laboratory settings?
- Methodological Answer : Due to its flammability (UN 2376) and irritant properties, handling requires PPE (gloves, goggles), ventilation, and avoidance of ignition sources. Storage should be in cool, well-ventilated areas away from oxidizers or strong acids/bases. In case of skin/eye contact, rinse immediately with water for 15+ minutes and consult medical personnel . Spills should be contained using inert absorbents and disposed of as hazardous waste .
Q. What synthetic methodologies are commonly employed for the preparation of this compound derivatives?
- Methodological Answer : A standard approach involves cyclization of chloro-substituted precursors (e.g., 4-chloropentanoic acid derivatives) under acidic conditions. For example, refluxing with 6M HCl in ethanol for 20 hours, followed by silica gel chromatography (ethyl acetate/petroleum ether eluent) to isolate the product . Alternative routes include catalytic ring-closing metathesis or Pd-mediated coupling for functionalized derivatives .
Q. What key thermodynamic properties of this compound are critical for reaction design?
- Methodological Answer : Critical properties include:
- ΔfH°gas: -189.6 kJ/mol (formation enthalpy in gas phase)
- ΔfH°liquid: -239.8 kJ/mol (formation enthalpy in liquid phase)
- Cp,gas: 96.3 J/mol·K (heat capacity at constant pressure)
These values, sourced from NIST, inform reaction enthalpy calculations and stability assessments under varying temperatures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data for this compound across different studies?
- Methodological Answer : Discrepancies (e.g., ΔfH° variations >5%) can be addressed by:
- Cross-validating experimental methods (e.g., bomb calorimetry vs. computational DFT).
- Benchmarking against structurally similar compounds (e.g., dihydropyran analogs) with well-established data .
- Using Gaussian software for geometry optimization and frequency calculations to refine computational models .
Q. What strategies optimize the regioselectivity in cyclization reactions producing this compound derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst choice : Lewis acids (e.g., BF3·OEt2) direct electrophilic ring closure at the 5-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization for specific pathways.
- Substituent engineering : Electron-withdrawing groups (e.g., -Cl) at the 5-position enhance ring stability via inductive effects .
Q. How does the electronic nature of substituents influence the reactivity of this compound in catalytic applications?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The 5-chloro substituent increases electrophilicity, accelerating nucleophilic attacks (e.g., in Diels-Alder reactions).
- Steric effects : Bulky substituents at the 3-position hinder π-orbital overlap, reducing reactivity. Computational modeling (e.g., DFT) predicts steric/electronic trade-offs for tailored functionalization .
Q. What computational approaches are effective in predicting the stability and reaction pathways of this compound under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates thermal degradation pathways (e.g., ring-opening under acidic conditions).
- Density Functional Theory (DFT) : Calculates activation energies for cyclization/decyclization steps.
- Validation : Compare computed IR spectra and transition-state geometries with experimental data (e.g., X-ray crystallography) .
Q. What experimental techniques are recommended for analyzing the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- NMR NOE experiments : Detects spatial proximity of protons to confirm stereochemistry.
- X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of dihydropyrrole derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the aquatic toxicity of this compound?
- Methodological Answer : While some studies report low acute toxicity to Daphnia magna (EC50 >10 mg/L), others note bioaccumulation risks. Resolve contradictions by:
- Conducting standardized OECD 202 tests under controlled pH/temperature.
- Analyzing metabolite formation (e.g., chlorinated byproducts) via LC-MS .
Application-Oriented Questions
Q. In what mechanistic roles does this compound participate in multicomponent reactions?
- Methodological Answer :
It acts as a diene in Diels-Alder reactions or a nucleophilic partner in [4+2] cycloadditions. For example, in four-component syntheses of dihydropyridinones, its reactivity is modulated by acetylenedicarboxylates and aldehydes, with regiochemistry controlled by solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
